molecular formula C18H19FN2O3S B2493052 4-fluoro-2-methyl-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide CAS No. 941890-98-8

4-fluoro-2-methyl-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide

Cat. No. B2493052
CAS RN: 941890-98-8
M. Wt: 362.42
InChI Key: GLFMWTVSWNJGRP-UHFFFAOYSA-N
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Description

4-Fluoro-2-methyl-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide belongs to the family of benzenesulfonamides, a class of compounds known for their diverse chemical reactions, synthesis methods, and potential applications in medicinal chemistry and materials science. These compounds are synthesized through various chemical reactions, focusing on introducing functional groups that impart specific physical and chemical properties.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the stepwise introduction of functional groups into the benzene ring or the modification of existing sulfonamide groups. Techniques such as the substitution reactions, coupling reactions, and the use of specific reagents for fluorination or methylation are common. For example, the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides demonstrates the selective introduction of a fluorine atom to enhance COX-2 inhibitor selectivity (Hashimoto et al., 2002).

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by X-ray crystallography, revealing the arrangement of atoms, molecular conformations, and interactions such as hydrogen bonding and π–π interactions. These interactions contribute to the stability and properties of the compounds. For instance, the crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide showcases π–π interactions and hydrogen bonding, forming a three-dimensional network (Mohamed-Ezzat et al., 2023).

Chemical Reactions and Properties

Benzenesulfonamide derivatives undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and coupling reactions, which allow for the functionalization and modification of the molecule. These reactions are crucial for tailoring the compound's properties for specific applications. The introduction of a fluorine atom, for instance, can significantly alter the compound's reactivity and binding affinity, as seen in the synthesis of selective COX-2 inhibitors (Hashimoto et al., 2002).

Scientific Research Applications

Enzyme Inhibition and Therapeutic Potential

One significant area of application involves the study of enzyme inhibition for therapeutic purposes. For instance, research into sulfonamide derivatives, similar to our compound of interest, has shown potential in inhibiting cyclooxygenase-2 (COX-2) enzymes. This inhibition is critical for developing treatments for conditions such as rheumatoid arthritis, osteoarthritis, and acute pain. The introduction of a fluorine atom in these molecules has been found to increase COX-1/COX-2 selectivity, demonstrating the chemical's potential for creating highly selective and orally active COX-2 inhibitors (Hashimoto et al., 2002).

Moreover, the compound's derivatives have shown inhibitory effects on carbonic anhydrases I and II, crucial for exploring treatments for conditions like glaucoma, epilepsy, and altitude sickness. The Ki values of certain derivatives indicate their strong inhibitory potential, making them candidates for further detailed studies (Gul et al., 2016).

Chemical Synthesis and Optimization

In the realm of chemical synthesis, the compound has been used to explore novel synthetic pathways and optimize existing reactions. For example, the use of N-fluorobenzenesulfonimide as an oxidant in copper-catalyzed N-demethylation of amides represents a novel methodology, leading to the production of carbinolamines and subsequent decomposition into N-demethylated amides and formaldehyde. This process showcases the compound's role in developing new chemical transformations (Yi et al., 2020).

Photodynamic Therapy and Corrosion Inhibition

The compound and its derivatives have also found applications in photodynamic therapy (PDT) for cancer treatment. The synthesis of zinc phthalocyanines substituted with sulfonamide derivative groups containing Schiff base has demonstrated high singlet oxygen quantum yields. These properties are essential for effective PDT, indicating the compound's potential in cancer treatment (Pişkin et al., 2020).

Furthermore, the compound's derivatives have been investigated for their corrosion inhibition properties on iron, highlighting its application in materials science and engineering. Quantum chemical calculations and molecular dynamics simulations have provided insights into the adsorption behaviors and inhibition efficiencies, suggesting its utility in protecting metallic materials from corrosion (Kaya et al., 2016).

properties

IUPAC Name

4-fluoro-2-methyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3S/c1-12-11-15(6-7-16(12)21-9-3-4-18(21)22)20-25(23,24)17-8-5-14(19)10-13(17)2/h5-8,10-11,20H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLFMWTVSWNJGRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NS(=O)(=O)C2=C(C=C(C=C2)F)C)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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